molecular formula C26H22BrNO5S3 B447517 DIMETHYL 2-[6-BROMO-2,2-DIMETHYL-1-(2-METHYLBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

DIMETHYL 2-[6-BROMO-2,2-DIMETHYL-1-(2-METHYLBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B447517
M. Wt: 604.6g/mol
InChI Key: DNLBLNYUQHETCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-{6-bromo-2,2-dimethyl-1-[(2-methylphenyl)carbonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a bromine atom, and multiple functional groups such as carbonyl, thioxo, and dithiole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-[6-BROMO-2,2-DIMETHYL-1-(2-METHYLBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and carbonyl compounds under acidic or basic conditions.

    Functional Group Introduction: The carbonyl, thioxo, and dithiole groups are introduced through subsequent reactions involving appropriate reagents and catalysts. For example, the thioxo group can be introduced using Lawesson’s reagent, while the dithiole moiety can be formed through reactions with sulfur-containing compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{6-bromo-2,2-dimethyl-1-[(2-methylphenyl)carbonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).

    Substitution: Sodium azide, thiols, dimethyl sulfoxide (DMSO), and acetone.

Major Products Formed

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Dimethyl 2-{6-bromo-2,2-dimethyl-1-[(2-methylphenyl)carbonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of DIMETHYL 2-[6-BROMO-2,2-DIMETHYL-1-(2-METHYLBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, the quinoline core may interact with DNA or proteins, while the thioxo and dithiole groups can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine.

    Thioxo Compounds: Molecules containing thioxo groups, such as thioamides and thioureas.

    Dithiole Compounds: Compounds with dithiole moieties, such as dithioles and dithiolanes.

Uniqueness

Dimethyl 2-{6-bromo-2,2-dimethyl-1-[(2-methylphenyl)carbonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C26H22BrNO5S3

Molecular Weight

604.6g/mol

IUPAC Name

dimethyl 2-[6-bromo-2,2-dimethyl-1-(2-methylbenzoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C26H22BrNO5S3/c1-13-8-6-7-9-15(13)22(29)28-17-11-10-14(27)12-16(17)18(21(34)26(28,2)3)25-35-19(23(30)32-4)20(36-25)24(31)33-5/h6-12H,1-5H3

InChI Key

DNLBLNYUQHETCX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2C3=C(C=C(C=C3)Br)C(=C4SC(=C(S4)C(=O)OC)C(=O)OC)C(=S)C2(C)C

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C3=C(C=C(C=C3)Br)C(=C4SC(=C(S4)C(=O)OC)C(=O)OC)C(=S)C2(C)C

Origin of Product

United States

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